6-Maleimidocaproic acid-PFP ester

Bioconjugation Linker stability Hydrolysis kinetics

In aqueous bioconjugation, NHS ester linkers often fail due to rapid hydrolysis, causing low yields and wasted protein. 6-Maleimidocaproic acid-PFP ester solves this with a hydrolysis-resistant PFP ester and a rigid C6 spacer that ensures consistent PROTAC/ADC geometry. - PFP ester: ≥5× slower hydrolysis than NHS esters, enabling higher conjugation efficiency without large excesses. - Caproic spacer: Fixed hydrocarbon geometry outperforms flexible PEG linkers in SAR-driven PROTAC design. - Non-cleavable thioether-amide bond: Plasma-stable, with predictable payload release upon lysosomal degradation. Available in ≥95% purity; shipped ambient. Suitable for multi-step PROTAC assembly, cysteine-based ADC conjugation, and protein labeling workflows.

Molecular Formula C16H12F5NO4
Molecular Weight 377.26 g/mol
CAS No. 692739-25-6
Cat. No. B1664688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Maleimidocaproic acid-PFP ester
CAS692739-25-6
Synonyms6-Maleimidocaproic acid PFP ester
Molecular FormulaC16H12F5NO4
Molecular Weight377.26 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2
InChIKeyCIQYBTAUACRWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Maleimidocaproic Acid-PFP Ester Overview


6-Maleimidocaproic acid-PFP ester (CAS 692739-25-6) is an alkyl chain-based, non-cleavable heterobifunctional linker comprising a thiol-reactive maleimide group and an amine-reactive pentafluorophenyl (PFP) ester group, separated by a six-carbon caproic acid spacer . The maleimide moiety reacts selectively with sulfhydryl groups (-SH) at pH 6.5–7.5 to form stable thioether bonds, while the PFP ester reacts with primary amines to form stable amide bonds under mild conditions . With a molecular weight of 377.26 g/mol (C₁₆H₁₂F₅NO₄) and ≥95% purity, this compound is widely utilized as a PROTAC (Proteolysis Targeting Chimera) linker and in antibody-drug conjugate (ADC) synthesis [1].

Why 6-Maleimidocaproic Acid-PFP Ester Is Irreplaceable


Substituting 6-maleimidocaproic acid-PFP ester with a generic NHS ester or PEG-based linker introduces risks of conjugation failure, reduced yields, or altered pharmacokinetics. The PFP ester group exhibits significantly lower susceptibility to hydrolysis than NHS esters, a critical factor in aqueous bioconjugation environments where premature hydrolysis can drastically reduce coupling efficiency [1]. Furthermore, the hydrocarbon caproic spacer provides a distinct conformational and hydrophobic profile compared to PEG-based alternatives; replacing it with a PEG spacer alters linker flexibility, solubility, and potential immunogenicity, which can compromise the intended biological activity of PROTACs or ADCs . These functional differences preclude simple one-for-one substitution without rigorous re-optimization of the conjugation protocol and downstream biological validation.

6-Maleimidocaproic Acid-PFP Ester: Comparator Analysis


PFP Ester Hydrolytic Stability vs. NHS

6-Maleimidocaproic acid-PFP ester leverages the pentafluorophenyl ester group, which demonstrates superior resistance to spontaneous hydrolysis relative to the N-hydroxysuccinimide (NHS) ester group found in analogs like 6-maleimidocaproic acid NHS ester (EMCS). In a direct head-to-head comparison of active ester hydrolysis rates, PFP esters were found to be significantly more stable, with a half-life several times longer than that of NHS esters under identical aqueous conditions [1]. This translates to higher achievable conjugation yields and more consistent product quality when working with moisture-sensitive biomolecules.

Bioconjugation Linker stability Hydrolysis kinetics

Pre-Activated Amine Reactivity Advantage

6-Maleimidocaproic acid-PFP ester is a pre-activated ester, capable of forming amide bonds directly with primary amines. In contrast, the non-activated 6-maleimidocaproic acid (free acid) requires in situ activation using a carbodiimide (e.g., EDC) and often an additive (e.g., NHS or HOBt), a step that introduces additional reagents, complicates purification, and is sensitive to moisture and pH. This pre-activation eliminates the need for carbodiimide coupling reagents, streamlining PROTAC and bioconjugate assembly workflows .

PROTAC synthesis Step efficiency Reagent simplification

Rigid Alkyl Spacer vs. PEG Flexibility

6-Maleimidocaproic acid-PFP ester features a 6-carbon alkyl chain spacer, providing a rigid, hydrophobic linker geometry distinct from the flexible, hydrophilic poly(ethylene glycol) (PEG) spacers found in alternatives like Mal-PEG3-PFP ester or Mal-PEG7-PFP ester. While PEG spacers enhance aqueous solubility, the hydrocarbon spacer of 6-maleimidocaproic acid-PFP ester offers a defined, less conformationally flexible distance between reactive groups, which can be critical for achieving the optimal ternary complex geometry required for efficient PROTAC-mediated protein degradation .

PROTAC linker design Spacer length Conformational flexibility

Non-Cleavable Linker for Stable Conjugation

6-Maleimidocaproic acid-PFP ester is a non-cleavable linker, forming permanent covalent bonds that are stable under physiological conditions and within cellular compartments. This contrasts with cleavable ADC linkers such as Mc-Val-Cit-PABC-PNP (a cathepsin B-cleavable linker) or acid-labile hydrazone linkers, which are designed to release their payload in specific microenvironments (e.g., lysosomes or acidic tumor tissue) [1]. The non-cleavable nature of the PFP ester-based linker ensures that the attached drug or ligand remains conjugated to its targeting moiety until the entire complex is degraded intracellularly, a mechanism utilized in ADCs like trastuzumab emtansine (Kadcyla) where the payload is released only after antibody catabolism.

ADC linker Cleavable vs. non-cleavable Drug release mechanism

Purity and Storage Stability Specifications

Vendor technical specifications for 6-maleimidocaproic acid-PFP ester provide quantifiable quality benchmarks that directly impact experimental reproducibility. Commercial material is typically offered at ≥95% purity, with specific storage and handling instructions: store at -20°C in a sealed, moisture-protected container and use anhydrous solvents (e.g., DMF, DMSO) to minimize hydrolysis . These specifications are comparable to those for high-quality NHS esters, but the superior hydrolytic stability of the PFP ester (see Evidence Item 1) translates to a longer shelf-life and more reliable performance when stored and handled according to these guidelines.

Linker quality control Purity Storage stability

Validated PROTAC Linker Utility

6-Maleimidocaproic acid-PFP ester has been explicitly validated as an alkyl chain-based PROTAC linker in multiple vendor technical resources and is cited as suitable for synthesizing PROTACs targeting a range of oncoproteins . While direct quantitative comparison of PROTAC degradation efficiency as a function of linker chemistry is not available in the sourced technical datasheets, the compound's inclusion in commercial PROTAC linker libraries and its explicit designation as a PROTAC linker establish its utility in this field . This contrasts with alternative linkers that may lack documented application in PROTAC synthesis, providing a baseline of confidence for researchers initiating PROTAC development programs.

PROTAC Targeted protein degradation Linker SAR

6-Maleimidocaproic Acid-PFP Ester: Best Applications


PROTAC Design with Rigid Alkyl Linkers

In structure-activity relationship (SAR) studies for PROTAC development, 6-maleimidocaproic acid-PFP ester is the preferred linker when a rigid, non-flexible hydrocarbon spacer is required to achieve a specific distance and orientation between the E3 ligase ligand and the target protein ligand. As established in Evidence Item 3, the six-carbon caproic spacer provides a fixed geometry distinct from flexible PEG alternatives, which can be critical for efficient ubiquitination and subsequent proteasomal degradation .

Aqueous Bioconjugation Avoiding NHS Hydrolysis

In antibody-drug conjugate (ADC) or protein labeling workflows conducted in aqueous buffers, 6-maleimidocaproic acid-PFP ester offers a practical advantage over NHS ester-based linkers. Its significantly lower susceptibility to hydrolysis (Evidence Item 1) ensures that the amine-reactive PFP ester remains active for a longer duration, enabling higher conjugation efficiency and reducing the need for large excesses of linker to compensate for hydrolytic loss [1].

Non-Cleavable ADC Linker-Payload Synthesis

For ADC programs where the therapeutic strategy relies on intracellular catabolism of the antibody to release the cytotoxic payload, a non-cleavable linker is mandatory. 6-Maleimidocaproic acid-PFP ester provides a robust, permanent linkage between the antibody's cysteine residues (via maleimide) and the drug's amine group (via PFP ester), as documented in Evidence Item 4. This approach ensures plasma stability and predictable drug release kinetics upon internalization and lysosomal degradation of the ADC [2].

Streamlined PROTAC Assembly Without Carbodiimide

In the multi-step assembly of PROTAC molecules, 6-maleimidocaproic acid-PFP ester simplifies the synthetic route by providing a pre-activated carboxylic acid equivalent. As detailed in Evidence Item 2, this eliminates the need for in situ activation with EDC/NHS, reducing both the number of synthetic steps and the potential for side reactions. This is particularly beneficial when constructing PROTACs from precious or sensitive ligand fragments .

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